molecular formula C12H14F2O B1325461 3',5'-Difluoro-3,3-dimethylbutyrophenone CAS No. 898764-98-2

3',5'-Difluoro-3,3-dimethylbutyrophenone

Cat. No. B1325461
M. Wt: 212.24 g/mol
InChI Key: OHYJMNQBOUZFJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3’,5’-Difluoro-3,3-dimethylbutyrophenone is C12H14F2O . Its molecular weight is 212.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5’-Difluoro-3,3-dimethylbutyrophenone are as follows: It has a molecular weight of 212.24 g/mol . The boiling point and other physical properties couldn’t be found from the web search results .

Scientific Research Applications

Photophysical and Photochemical Properties

  • Regioselectivity in Photochemical Reactions : The [2 + 2] photochemical additions involving derivatives of benzophenone, including difluoro derivatives, exhibit significant temperature-dependent regioselectivity. This regioselectivity is attributed to the role of triplet 1,4-diradicals in the reaction mechanism, illustrating the importance of difluoro-substituted benzophenones in understanding photophysical processes (Xiao-ming Hei et al., 2005).

  • Luminescent Biological Probes : Luminescent rhenium(I) polypyridine fluorous complexes, incorporating difluoro-substituted benzophenone derivatives, are used as biological probes. These complexes demonstrate potential for selective labeling and imaging applications in biological systems, highlighting the utility of difluoro-substituted compounds in biochemistry (Man-Wai Louie et al., 2011).

Material Science and Organic Synthesis

  • Synthesis of Fluorescent Dyes : The synthesis of fluorescent dyes utilizing difluoro-substituted compounds has been explored. Such compounds display potential applications in various fields due to their distinct fluorescence properties in different solvents, indicating the significance of difluoro derivatives in developing new fluorescent materials (Masayori Hagimori et al., 2012).

  • Novel Luminescent Materials : Difluoro-substituted benzophenone derivatives are used in the synthesis of novel luminescent materials, such as metal-organic frameworks (MOFs). These compounds exhibit unique luminescent properties, underscoring the versatility of difluoro derivatives in material science applications (Xiaolei Zhang et al., 2017).

  • Development of Polymers : Difluoro aromatic ketone monomers are utilized in the preparation of poly(arylene ether sulfone)s with potential applications in various fields, including the development of advanced polymers with specific properties such as conductivity and stability (Qian Shi et al., 2017).

Drug Discovery and Development

  • Progesterone Receptor Modulators : Research into 3,3-dialkyl-5-aryloxindole derivatives, related to difluoro-substituted compounds, reveals their potential as progesterone receptor modulators. This demonstrates the relevance of difluoro derivatives in the development of pharmaceutical agents for conditions like endometriosis and breast cancer (A. Fensome et al., 2008).

Chemistry and Photophysics

  • Perfluorination and Photophysical Properties : Studying the effect of perfluorination on photophysical properties of compounds demonstrates that difluoro derivatives can significantly impact emission spectra and photophysical behavior, illustrating their importance in the field of photophysical chemistry (F. Krebs et al., 2002).

Safety And Hazards

The safety precautions for handling 3’,5’-Difluoro-3,3-dimethylbutyrophenone include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . The container should be kept tightly closed .

properties

IUPAC Name

1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYJMNQBOUZFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642414
Record name 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-3,3-dimethylbutyrophenone

CAS RN

898764-98-2
Record name 1-(3,5-Difluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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